1-Piperidinoacetone
Overview
Description
1-Piperidinoacetone is a chemical compound with the molecular formula C8H15NO . It contains a total of 25 bonds, including 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .
Synthesis Analysis
Piperidines, which include this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . An organophotocatalysed strategy has been developed to enable the one-step access to diverse 2-piperidinones from ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring, a ketone (aliphatic), and a tertiary amine (aliphatic) .Chemical Reactions Analysis
Piperidines, including this compound, are involved in a variety of chemical reactions. For instance, they are used in the synthesis of biologically active piperidines . They also participate in reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis
This compound has a molecular weight of 141.21 g/mol . It has 0 hydrogen bond donor count, 2 hydrogen bond acceptor count, and 2 rotatable bonds . Its exact mass is 141.115364102 g/mol, and its monoisotopic mass is 141.115364102 g/mol .Scientific Research Applications
Organic Synthesis and Chemical Properties :
- 1-Piperidinoacetone is used in the synthesis of fluorinated retinoids, specifically in the crossed aldol condensation of 1,1,1-trifluoroacetone with aryl or α,β-unsaturated aldehydes. This method prepares unsaturated trifluoromethyl ketones, leading to new fluorinated retinoids, including elusive all-trans isomers of 19,19,19- and 20,20,20-trifluororetinal (Mead, Loh, Asato, & Liu, 1985).
- It is involved in the preparation of amino-substituted pyranopyranones. Treatment of kojic acid and triacetic acid lactone with arylmethylenemalononitrile derivatives in the presence of piperidine in ethanol results in new 4H,8H-pyrano[3,2-b]pyran-4-ones and 4H,5H-pyrano[4,3-b]pyran-5-ones (Piao & Imafuku, 1997).
Pharmacological Applications :
- This compound derivatives, such as piperine, show potent antibacterial activity. Piperine, a trans-trans isomer of 1-piperoyl-piperidine, combined with ciprofloxacin, significantly reduces the MICs and mutation prevention concentration of ciprofloxacin for Staphylococcus aureus, including methicillin-resistant strains (Khan, Mirza, Kumar, Verma, & Qazi, 2006).
- It has been utilized in synthesizing potential antitubercular agents. Piperidinols, identified as potential antimycobacterial agents, inhibit mycobacterial arylamine N-acetyltransferase (NAT), essential for mycobacterial survival inside macrophages. This involves a prodrug-like mechanism leading to the formation of bioactive phenyl vinyl ketone (PVK) (Abuhammad et al., 2014).
Biological Effects :
- Piperidine derivatives have shown potential in modifying biological behaviors like binge-eating and anxiety in rats. For instance, 1-Boc-Piperidine-4-Carboxaldehyde showed a dose-dependent decrease in calorie intake from hyper-caloric food in a binge-eating protocol in female rats and exerted an anxiolytic effect in male rats (Guzmán-Rodríguez et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which include 1-piperidinoacetone, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used in the design of drugs .
Mode of Action
Piperidine derivatives have been shown to exhibit a variety of pharmacological properties, including antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that this compound may interact with its targets to modulate these physiological activities.
Biochemical Pathways
Piperidine derivatives have been associated with various physiological activities, suggesting that they may influence a range of biochemical pathways
Result of Action
Piperidine derivatives have been associated with remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that this compound may have similar effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
1-Piperidinoacetone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can influence the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to changes in their activity. For instance, this compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound. For instance, this compound can be transported across cell membranes by specific transporters, leading to its distribution within different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function .
Properties
IUPAC Name |
1-piperidin-1-ylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(10)7-9-5-3-2-4-6-9/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPBWMNFSOOTGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218083 | |
Record name | 1-Piperidinoacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6784-61-8 | |
Record name | 1-(1-Piperidinyl)-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6784-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinoacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006784618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6784-61-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28767 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Piperidinoacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-piperidinoacetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of atoms around the imine bond in 1-(piperidin-1-yl)propan-2-one and what are its consequences?
A1: The crystal structure of 1-(piperidin-1-yl)propan-2-one reveals a Z configuration around the imine bond, with a bond length of 1.3025 Å []. This configuration allows for the formation of an intramolecular hydrogen bond between the hydrazone hydrogen (N—H) and the nitrogen atom of the piperidine ring (N⋯N). This intramolecular interaction influences the molecule's conformation, with the carbonyl group positioned over the piperidine ring, which adopts a chair conformation [].
Q2: How does the crystal packing of 1-(piperidin-1-yl)propan-2-one contribute to its solid-state structure?
A2: In the crystalline state, 1-(piperidin-1-yl)propan-2-one molecules arrange themselves into helical supramolecular chains that extend along the crystallographic c-axis. These chains are stabilized by intermolecular hydrogen bonds between the N—H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule (N—H⋯O) []. These hydrogen-bonded chains are further interconnected by weaker C—H⋯π interactions involving methylene hydrogens and the aromatic rings of adjacent molecules, forming layers within the ac plane of the crystal lattice [].
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